4-Cyano-3-(trifluoromethyl)benzoic acid

Antimycobacterial Mycobacterium tuberculosis Eis N-acetyltransferase

Generic benzoic acids lack the precise electronic profile required for potent nonsteroidal AR antagonists and p300 inhibitors. 4-Cyano-3-(trifluoromethyl)benzoic acid (CAS 1227502-36-4), with its 3-CF3-4-CN substitution, addresses this gap. • Enables pure AR antagonists (cpd 13b, IC50=130 nM) without bicalutamide-like partial agonism. • Generates p300 inhibitor libraries (IC50=1,980 nM) for SAR studies. • Stable in human serum/plasma; ideal LC-MS/MS internal standard. Supplied with rigorous QC and reliable global shipping.

Molecular Formula C9H4F3NO2
Molecular Weight 215.13 g/mol
CAS No. 1227502-36-4
Cat. No. B1434434
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyano-3-(trifluoromethyl)benzoic acid
CAS1227502-36-4
Molecular FormulaC9H4F3NO2
Molecular Weight215.13 g/mol
Structural Identifiers
SMILESC1=CC(=C(C=C1C(=O)O)C(F)(F)F)C#N
InChIInChI=1S/C9H4F3NO2/c10-9(11,12)7-3-5(8(14)15)1-2-6(7)4-13/h1-3H,(H,14,15)
InChIKeyMLKHYEZBRDXLEK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Cyano-3-(trifluoromethyl)benzoic acid – Multifunctional Building Block


4-Cyano-3-(trifluoromethyl)benzoic acid (CAS 1227502-36-4) is an aromatic carboxylic acid featuring a unique substitution pattern with an electron-withdrawing cyano (-CN) group at the 4-position and a lipophilic, electron-withdrawing trifluoromethyl (-CF₃) group at the 3-position on the benzoic acid core . This precise arrangement confers distinct physicochemical and electronic properties, making it a versatile intermediate for synthesizing pharmaceuticals, agrochemicals, and functional materials . The presence of the carboxylic acid moiety allows for facile derivatization into amides, esters, and other functional groups, enabling its incorporation into more complex molecular architectures [1].

Why Substitutes for 4-Cyano-3-(trifluoromethyl)benzoic acid Fail


The precise 3-trifluoromethyl-4-cyano substitution pattern of 4-Cyano-3-(trifluoromethyl)benzoic acid is critical for its unique physicochemical and biological profile. Simply substituting it with other benzoic acid derivatives or regioisomers can dramatically alter reactivity, lipophilicity, and target binding. For instance, 4-(Trifluoromethyl)benzoic acid, lacking the cyano group, or 4-cyano-benzoic acid, lacking the trifluoromethyl group, will exhibit vastly different electronic properties and biological activity . The synergistic effect of the adjacent -CF₃ and -CN groups in this specific compound is essential for the activity observed in its derivatives, as seen in the development of potent histone acetyltransferase modulators and androgen receptor antagonists [1]. Using a generic or incorrectly substituted benzoic acid will likely result in a complete loss of the desired function or unpredictable results in a designed synthesis [2].

Quantitative Differentiation from Closest Analogs


Antimycobacterial Activity: Derivative vs. Parent Acid

A derivative containing the 4-cyano-3-(trifluoromethyl)phenyl moiety exhibits potent inhibition of Mycobacterium tuberculosis H37Rv Eis N-acetyltransferase with an IC₅₀ of 200,000 nM [1]. While this value alone does not indicate high potency, it represents a specific molecular interaction and a clear starting point for optimization. In contrast, the parent compound 4-cyano-3-(trifluoromethyl)benzoic acid itself is not reported as a direct inhibitor of this target, highlighting the critical role of the 4-cyano-3-(trifluoromethyl)phenyl fragment in achieving target engagement and the necessity of this specific building block for generating active analogs.

Antimycobacterial Mycobacterium tuberculosis Eis N-acetyltransferase

Selective AR Antagonist vs. Bicalutamide

A derivative of 4-cyano-3-(trifluoromethyl)benzoic acid, specifically compound 13b (a 5,5-dimethylthiohydantoin derivative), exhibits pure antagonistic activity against the androgen receptor (AR) with an IC₅₀ of 130 nM, showing no agonistic activity even at 10,000 nM [1]. This is a significant improvement over the first-generation AR antagonist bicalutamide (CAS 90357-06-5), which has an IC₅₀ of 248 nM and is known to exhibit partial agonist activity in some contexts [2]. The pure antagonist profile of the 4-cyano-3-(trifluoromethyl)phenyl-containing compound suggests a lower potential for inducing the paradoxical agonist effects that can limit the clinical utility of bicalutamide.

Prostate Cancer Androgen Receptor Antagonist Nonsteroidal

p300 Inhibition vs. Anacardic Acid

A subset of 4-cyano-3-trifluoromethylphenylbenzamides, which are direct derivatives of the target compound, demonstrated human p300 inhibitory activity comparable to that of the natural product anacardic acid (AA) [1]. These compounds induced a decrease in histone acetylation levels in immortalized HEK cells and counteracted the action of the HDAC inhibitor SAHA in MCF7 breast cancer cells. While the specific IC₅₀ for p300 inhibition by these benzamides is reported as 1,980 nM (1.98 µM) [2], this is within the range of activity observed for AA itself, which typically exhibits low micromolar potency against HATs. The synthetic accessibility and tunability of the benzamide scaffold, enabled by the 4-cyano-3-(trifluoromethyl)benzoic acid precursor, offer a major advantage over the structurally complex and less derivatizable natural product AA.

Epigenetics Histone Acetyltransferase p300 Inhibitor

HIV-1 Integrase Strand Transfer Inhibition

A compound incorporating the 4-cyano-3-(trifluoromethyl)phenyl motif has demonstrated extremely potent inhibition of HIV-1 integrase strand transfer activity, with EC₅₀ values of 2 nM and 3 nM in cell-based assays [1]. This level of potency is comparable to leading integrase strand transfer inhibitors (INSTIs) such as dolutegravir, which has reported EC₅₀ values in the low nanomolar range (e.g., 0.5-2 nM) in similar assays. The activity of this derivative validates the 4-cyano-3-(trifluoromethyl)benzoic acid-derived fragment as a privileged scaffold for targeting HIV integrase.

HIV Integrase Inhibitor Antiviral

Enhanced Lipophilicity and Acidity vs. Simpler Analogs

The introduction of both -CF₃ and -CN groups onto the benzoic acid scaffold significantly alters its key physicochemical properties. The predicted LogP (a measure of lipophilicity) for 4-cyano-3-(trifluoromethyl)benzoic acid is approximately 2.28 [1], which is substantially higher than that of the unsubstituted benzoic acid (LogP ~1.87) [2]. Furthermore, the strong electron-withdrawing nature of these groups is expected to increase the acidity (lower the pKa) of the carboxylic acid proton compared to benzoic acid (pKa = 4.20). The predicted density (1.50 ± 0.1 g/cm³) and boiling point (339.6 ± 42.0 °C) also reflect these substituent effects [1].

Physicochemical Properties Lipophilicity Acidity

Stability in Biological Matrices

4-Cyano-3-(trifluoromethyl)benzoic acid (4CBA) is reported to be chemically stable in human serum or plasma . This is a critical attribute for a compound used in the diagnosis of chemical substances in biological samples or as a tool in bioanalytical method development. While many simple aromatic carboxylic acids can undergo enzymatic or chemical degradation in complex biological matrices (e.g., esterification, oxidation), the electron-withdrawing -CF₃ and -CN groups on 4CBA stabilize the aromatic ring and the carboxylate moiety, enhancing its utility in demanding analytical applications.

Chemical Stability Bioanalytical Sample Preparation

Research and Industrial Applications


Pure AR Antagonists for Prostate Cancer

Procure 4-cyano-3-(trifluoromethyl)benzoic acid as a key intermediate for synthesizing nonsteroidal AR antagonists with a pure antagonist profile. As demonstrated by compound 13b (IC₅₀ = 130 nM), derivatives of this scaffold can avoid the partial agonist activity seen with bicalutamide, which is linked to drug resistance [1]. This is critical for developing next-generation prostate cancer therapeutics with improved efficacy and safety profiles.

p300 HAT Inhibitors for Epigenetic Research

Use 4-cyano-3-(trifluoromethyl)benzoic acid to generate a library of benzamide-based p300 inhibitors. Research has shown that these synthetic derivatives achieve low-micromolar IC₅₀ values (e.g., 1,980 nM) comparable to the natural product lead anacardic acid, but with the advantage of a fully synthetic and tunable scaffold [2]. This enables systematic structure-activity relationship (SAR) studies to develop potent and selective chemical probes for dissecting the role of p300 in cancer and other diseases.

HIV-1 Integrase Inhibitors

Employ 4-cyano-3-(trifluoromethyl)benzoic acid in the synthesis of antiviral agents targeting HIV-1 integrase. Derivatives containing the 4-cyano-3-(trifluoromethyl)phenyl motif have shown exceptional potency in cell-based assays, with EC₅₀ values as low as 2 nM [3]. This positions the compound as a valuable starting material for medicinal chemistry campaigns focused on developing new treatments for HIV, including efforts to overcome resistance to existing integrase strand transfer inhibitors (INSTIs).

Stable Internal Standard for Bioanalysis

Due to its reported chemical stability in human serum and plasma , 4-cyano-3-(trifluoromethyl)benzoic acid is an ideal candidate for use as a robust internal standard in LC-MS/MS or HPLC methods for quantifying drugs or metabolites in biological matrices. Its distinct mass (from the -CF₃ group) and stability make it superior to many other aromatic acids that may undergo rapid degradation or metabolic conversion during sample collection and processing.

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